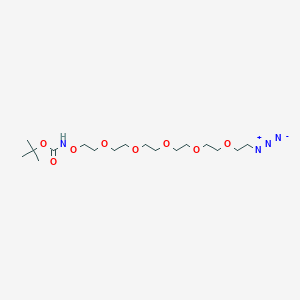

t-Boc-Aminooxy-PEG5-azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

t-Boc-Aminooxy-PEG5-azide: is a polyethylene glycol (PEG) derivative that contains an azide group and a Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of t-Boc-Aminooxy-PEG5-azide typically begins with the appropriate PEG derivative.

Reaction Steps:

Reaction Conditions: The reactions are generally carried out under mild conditions to prevent degradation of the PEG chain and functional groups.

Industrial Production Methods:

- The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems .

Análisis De Reacciones Químicas

Types of Reactions:

Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.

Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts are commonly used for the azide-alkyne cycloaddition reactions.

Deprotection: Mild acids such as trifluoroacetic acid are used to remove the Boc group.

Major Products:

Aplicaciones Científicas De Investigación

PROTAC Synthesis

Overview:

t-Boc-Aminooxy-PEG5-azide serves as a crucial linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can selectively target proteins for degradation through the ubiquitin-proteasome system. The incorporation of PEG linkers enhances solubility and stability, which are essential for effective drug design.

Mechanism:

The azide group in this compound allows for "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions facilitate the conjugation of the PROTAC to target proteins or other biomolecules, enhancing specificity and efficacy in therapeutic applications .

Drug Delivery Systems

Role of PEG Linkers:

PEG linkers like this compound are integral to the development of antibody-drug conjugates (ADCs) and nanoparticle formulations. They improve the pharmacokinetic properties of drugs by enhancing solubility, stability, and circulation time in biological systems .

Applications:

- Antibody-drug Conjugates: The use of this compound allows for precise attachment of cytotoxic agents to antibodies, ensuring targeted delivery to cancer cells while minimizing off-target effects.

- Nanoparticle Formulations: By modifying nanoparticles with PEG linkers, researchers can achieve better stability and controlled release profiles for encapsulated therapeutics .

Bioconjugation Techniques

Click Chemistry:

The azide functionality enables efficient bioconjugation through click chemistry methods. This allows for the selective attachment of various biomolecules, including peptides, proteins, and small molecules, facilitating the development of complex therapeutic agents .

Applications in Diagnostics:

Bioconjugates formed using this compound can be employed in diagnostic applications, such as imaging agents or biosensors. The ability to attach fluorescent tags or other signaling molecules enhances the detection capabilities of various assays.

Case Studies

Mecanismo De Acción

Mechanism:

- The compound exerts its effects through Click Chemistry, where the azide group reacts with alkynes to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .

Molecular Targets and Pathways:

- The primary molecular targets are functional groups such as alkynes, BCN, and DBCO. The pathways involved include the azide-alkyne cycloaddition and the deprotection of the Boc group .

Comparación Con Compuestos Similares

t-Boc-Aminooxy-PEG8-azide: Similar in structure but with a longer PEG chain, providing different solubility and spacing properties.

Aminooxy-PEG5-azide: Lacks the Boc protection, making it more reactive but less stable.

t-Boc-N-Amido-PEG4-Azide: Contains an amido group instead of an aminooxy group, offering different reactivity and applications.

Uniqueness:

Actividad Biológica

t-Boc-Aminooxy-PEG5-azide is a specialized compound that combines a polyethylene glycol (PEG) spacer with functional groups, specifically a t-Boc (tert-butyloxycarbonyl) protecting group and an azide group. This compound has garnered attention in the fields of drug delivery, bioconjugation, and PROTAC (Proteolysis Targeting Chimeras) development due to its unique properties and versatile applications.

1. Chemical Structure and Properties

The molecular formula for this compound is C17H34N4O8, with a molecular weight of 422.47 g/mol. The compound features:

- t-Boc Group : Serves as a protective moiety for the amino group, allowing selective deprotection.

- Aminooxy Group : Facilitates bioconjugation reactions with aldehydes to form stable oxime bonds.

- Azide Group : Enables click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .

The biological activity of this compound is primarily attributed to its ability to facilitate targeted drug delivery and bioconjugation. The PEG component enhances solubility and reduces immunogenicity, while the aminooxy and azide groups allow for specific interactions with biomolecules. This makes it suitable for applications in therapeutic development, particularly for creating targeted therapies that improve efficacy while minimizing side effects .

Table 1: Reaction Mechanisms of this compound

| Reaction Type | Description |

|---|---|

| CuAAC | Reacts with alkyne-containing molecules to form stable triazole linkages. |

| SPAAC | Reacts with DBCO or BCN groups for efficient conjugation without copper catalysis. |

| Oxime Bond Formation | Reacts with aldehydes to form oxime bonds, useful in bioconjugation. |

3. Applications in Research and Development

This compound has diverse applications in:

- Drug Delivery Systems : Enhances the solubility and stability of therapeutic agents.

- Bioconjugation : Used to link proteins, peptides, and other biomolecules for targeted therapies.

- PROTAC Development : Serves as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins .

Case Study 1: PROTAC Synthesis

In recent studies, this compound was utilized as a linker in the synthesis of PROTACs aimed at degrading specific oncogenic proteins. The incorporation of this linker allowed for enhanced selectivity and efficacy in targeting cancer cells while minimizing off-target effects .

Case Study 2: Bioconjugation Strategies

Research demonstrated that this compound effectively conjugated with various biomolecules, enhancing their stability and bioavailability. For example, it was successfully used to attach therapeutic antibodies to drug molecules, improving their pharmacokinetics .

5. Comparative Analysis

The uniqueness of this compound lies in its combination of protective and reactive groups compared to similar compounds:

| Compound Name | Key Features |

|---|---|

| Aminooxy-PEG-Propargyl | Lacks the t-Boc protecting group; direct reactivity. |

| Propargyl-PEG-Azide | Contains an azide instead of an aminooxy group; used in different click chemistry applications. |

| Boc-Aminooxyacetamide-PEG-Propargyl | Similar structure but includes an acetamide moiety. |

This comparison highlights how this compound offers enhanced versatility for drug development and bioconjugation that may not be fully realized by its counterparts.

6. Conclusion

This compound is a valuable compound in modern pharmaceutical research due to its ability to facilitate targeted drug delivery and bioconjugation through click chemistry reactions. Its unique structural features enable it to serve as an effective linker in PROTAC synthesis and other therapeutic applications, making it a significant tool in the development of next-generation therapies.

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O8/c1-17(2,3)29-16(22)20-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-19-21-18/h4-15H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCAWXMQQLMLFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.